1-(3,5-Dimethylisoxazol-4-yl)ethanol
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Overview
Description
1-(3,5-Dimethylisoxazol-4-yl)ethanol is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5 of the isoxazole ring and an ethanol group at position 4. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry and drug design.
Preparation Methods
The synthesis of 1-(3,5-Dimethylisoxazol-4-yl)ethanol can be achieved through various methods. One common approach involves the reaction of 3,5-dimethylisoxazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,5-Dimethylisoxazole and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 3,5-dimethylisoxazole is dissolved in a suitable solvent, and ethylene oxide is added dropwise while maintaining the reaction mixture at a controlled temperature. The reaction is allowed to proceed until completion, and the product is then isolated and purified.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylisoxazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major products formed from these reactions include ketones, alkanes, and esters.
Scientific Research Applications
1-(3,5-Dimethylisoxazol-4-yl)ethanol has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives, including this compound, are studied for their potential as therapeutic agents.
Biological Research: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Industrial Applications: Isoxazole derivatives are used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylisoxazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit the activity of bromodomain-containing proteins, which play a role in regulating gene expression . The compound may also interact with other cellular targets, leading to various biological effects.
Comparison with Similar Compounds
1-(3,5-Dimethylisoxazol-4-yl)ethanol can be compared with other similar compounds, such as:
3,5-Dimethylisoxazole: Lacks the ethanol group and has different chemical properties and reactivity.
4-(3,5-Dimethylisoxazol-4-yl)benzyl derivatives: These compounds have additional benzyl groups, which can enhance their biological activity and specificity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C7H11NO2/c1-4-7(5(2)9)6(3)10-8-4/h5,9H,1-3H3 |
InChI Key |
ZCMHAPJUDDYKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)O |
Origin of Product |
United States |
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